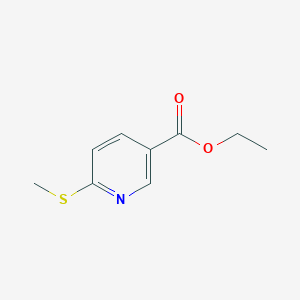

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate

Description

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a pyridine-based ester derivative featuring a methylsulfanyl (-SMe) substituent at the 6-position and an ethoxycarbonyl (-COOEt) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for diverse reactivity, including nucleophilic substitution at the sulfur atom or functionalization of the pyridine ring.

Propriétés

IUPAC Name |

ethyl 6-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-3-12-9(11)7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMNKTYXNUORER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate typically involves the esterification of 6-(methylsulfanyl)pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for ethyl 6-(methylsulfanyl)pyridine-3-carboxylate are not well-documented in the literature. it is likely that similar esterification processes are employed on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry .

Medicinal Chemistry

This compound is under investigation for its potential pharmacological properties. Research has indicated that it may exhibit anti-inflammatory and antimicrobial activities, which are essential for developing new therapeutic agents. Its mechanism of action may involve interactions with specific enzymes or receptors, influencing biochemical pathways related to inflammation and infection .

Material Science

In material science, ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is utilized in developing specialty chemicals and materials. Its properties make it suitable for creating polymers and coatings with specific characteristics, contributing to advancements in material technology .

Case Studies

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate in vitro. The compound was shown to inhibit the activity of pro-inflammatory enzymes, leading to reduced levels of inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a building block for synthesizing novel derivatives with enhanced biological activity. By modifying the methylsulfanyl group or substituting other functional groups on the pyridine ring, new compounds were developed that demonstrated improved efficacy against bacterial strains .

Mécanisme D'action

The mechanism of action of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the pyridine ring and the sulfur-containing group. These interactions may influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate

- Structure : Replaces -SMe with -CF₃.

- Properties : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to -SMe. Molecular weight increases to 219.16 g/mol (vs. 197.24 g/mol for the target compound) .

- Applications : Used in medicinal chemistry for its resistance to oxidative metabolism, making it a preferred motif in drug candidates targeting kinases or GPCRs.

Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate

- Structure : Features -CH₂OH at position 5.

- Properties : The hydroxymethyl group introduces polarity, improving aqueous solubility. This modification is critical for prodrug strategies or metal coordination in catalysis .

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Heterocyclic Core Modifications

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Structure : Replaces pyridine with an imidazo[1,2-a]pyridine core.

- Properties : The fused imidazole ring increases aromaticity and planarity, improving π-π stacking interactions in biological targets. This structural change is exploited in kinase inhibitors (e.g., HS-173, a PI3Kα inhibitor) .

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate

- Structure : Contains -CN at position 5 and -SH at position 6.

- Properties: The electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic attacks at position 2. The thiol (-SH) group allows for disulfide bond formation or metal chelation .

Comparative Data Table

Activité Biologique

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate features a pyridine ring substituted with a methylsulfanyl group and an ethyl ester. Its molecular formula is C₉H₁₁NO₂S, and its structure facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate may act against various pathogens, as suggested by studies on related pyridine derivatives.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate | Staphylococcus aureus | < 10 µg/mL |

| Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate | Escherichia coli | < 15 µg/mL |

These findings suggest that ethyl 6-(methylsulfanyl)pyridine-3-carboxylate may possess antimicrobial properties comparable to established antibiotics .

Anti-inflammatory Activity

The compound has also been implicated in anti-inflammatory responses. Studies on similar pyridine derivatives indicate that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |

|---|---|---|

| Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate | 5.40 µM | 0.01 µM |

This selectivity for COX-2 suggests potential therapeutic applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Enzyme Inhibition

The biological activity of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate may also involve inhibition of various enzymes. It is hypothesized that the compound interacts with enzymes related to metabolic pathways, potentially influencing cellular processes.

Research has shown that similar compounds can inhibit:

- Glycogen synthase kinase-3 (GSK-3) : Implicated in various diseases including diabetes and cancer.

- Adenosine receptors : Involved in numerous physiological processes including inflammation and immune response.

Case Studies

- Antimicrobial Efficacy : A study evaluated ethyl 6-(methylsulfanyl)pyridine-3-carboxylate against a panel of bacterial strains. Results demonstrated significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism : In vivo studies assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate?

- Methodological Answer :

- Reaction Optimization : Use nucleophilic substitution or coupling reactions with pyridine precursors. Adjust reaction time, temperature, and stoichiometry of methylsulfanyl groups. For example, refluxing in anhydrous ethanol with a base (e.g., K₂CO₃) under nitrogen can improve yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure product. Monitor purity via TLC and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, the methylsulfanyl group typically appears as a singlet at δ ~2.5 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.07) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time .

Advanced Research Questions

Q. How can computational models predict the solvation behavior and solubility of Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate?

- Methodological Answer :

- SMD Solvation Model : Apply the Solvation Model based on Density (SMD) to calculate solvation free energy. Use Gaussian or ORCA software with the IEF-PCM protocol for bulk electrostatics. Parameters include dielectric constant (ε), surface tension, and solvent acidity/basicity .

- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level using the Amsterdam Density Functional (ADF) suite. Analyze dipole moments and charge distribution to infer solubility in polar vs. nonpolar solvents .

Table 1 : Key Parameters for SMD Model

| Solvent | Dielectric Constant (ε) | Surface Tension (mN/m) |

|---|---|---|

| Water | 78.36 | 71.97 |

| DMSO | 46.68 | 43.54 |

| Ethanol | 24.55 | 22.39 |

Q. How to resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for least-squares refinement of X-ray diffraction data. Adjust parameters for anisotropic displacement ellipsoids and hydrogen bonding networks .

- Validation : Cross-validate with WinGX/ORTEP for Windows to visualize molecular geometry and packing. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

- Example : For a triclinic crystal system (space group P1), ensure R₁ < 0.05 and wR₂ < 0.15 after refinement .

Q. What experimental strategies validate the biological target interactions of Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Test PI3Kα inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). Dissolve the compound in DMSO (10–20 mM stock) and dilute in buffer .

- Dose-Response Curves : Use IC₅₀ calculations (GraphPad Prism) to determine potency. Include positive controls (e.g., HS-173, a known PI3Kα inhibitor) .

- Structural Analysis : Co-crystallize the compound with target proteins (e.g., PI3Kα) and analyze binding modes via X-ray crystallography .

Data Contradiction Analysis

Q. How to address conflicting NMR data for methylsulfanyl group positioning?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments to assess dynamic effects (e.g., rotational barriers of the methylsulfanyl group).

- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C couplings and confirm substituent connectivity .

Q. Why do computational and experimental solubility values diverge?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.